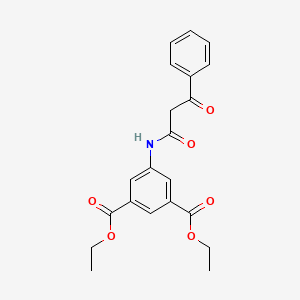
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoate core with ethoxycarbonyl and phenylpropanoylamino substituents, making it a valuable molecule in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 3-amino-5-carboxybenzoic acid with ethanol to form ethyl 3-amino-5-ethoxycarbonylbenzoate. This intermediate then undergoes an acylation reaction with 3-oxo-3-phenylpropanoic acid chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as in medicinal chemistry or enzymology.
相似化合物的比较
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate can be compared with other similar compounds like:
Ethyl 3-(ethoxycarbonyl)-4-(3-oxo-3-phenylpropanoylamino)benzoate: Differing by the position of the substituents, which can affect its reactivity and applications.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 3-(methoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate: Featuring a methoxycarbonyl group instead of ethoxycarbonyl, influencing its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
属性
分子式 |
C21H21NO6 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
diethyl 5-[(3-oxo-3-phenylpropanoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H21NO6/c1-3-27-20(25)15-10-16(21(26)28-4-2)12-17(11-15)22-19(24)13-18(23)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,22,24) |
InChI 键 |
APOPSFFAPUDJKA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12160712.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12160719.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12160728.png)


![2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160754.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12160759.png)


![methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate](/img/structure/B12160766.png)
![ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160769.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-phenoxyphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12160774.png)
